molecular formula C11H13NO3S B2378537 N-(chroman-4-yl)ethenesulfonamide CAS No. 2166685-09-0

N-(chroman-4-yl)ethenesulfonamide

Cat. No.: B2378537
CAS No.: 2166685-09-0
M. Wt: 239.29
InChI Key: DFWCZDSNPBSXDN-UHFFFAOYSA-N
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Description

N-(chroman-4-yl)ethenesulfonamide is a compound that features a chroman-4-yl group attached to an ethenesulfonamide moiety. . The ethenesulfonamide group adds further chemical versatility, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(chroman-4-yl)ethenesulfonamide typically involves the reaction of chroman-4-one derivatives with ethenesulfonamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the ethenesulfonamide group replaces a leaving group on the chroman-4-one derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(chroman-4-yl)ethenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(chroman-4-yl)ethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(chroman-4-yl)ethenesulfonamide is unique due to the presence of the ethenesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for diverse applications compared to other chroman-4-one derivatives .

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-2-16(13,14)12-10-7-8-15-11-6-4-3-5-9(10)11/h2-6,10,12H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWCZDSNPBSXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)NC1CCOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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